PROTAC K-Ras Degrader-1
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Overview
Description
PROTAC K-Ras Degrader-1 is a proteolysis-targeting chimera (PROTAC) compound designed to selectively degrade the K-Ras protein. K-Ras is a member of the Ras family of proteins, which are involved in cell signaling pathways that control cell growth and differentiation. Mutations in K-Ras are commonly associated with various cancers, making it a significant target for cancer therapy. This compound utilizes the cell’s ubiquitin-proteasome system to selectively degrade the K-Ras protein, thereby inhibiting its function and potentially providing therapeutic benefits in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC K-Ras Degrader-1 involves the conjugation of two distinct ligands: one that binds to the K-Ras protein and another that recruits an E3 ubiquitin ligase. These ligands are connected via a linker. The synthetic route typically involves multiple steps, including the preparation of each ligand, the synthesis of the linker, and the final conjugation to form the PROTAC molecule. Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and various coupling agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product. The compound is typically stored under nitrogen at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
PROTAC K-Ras Degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region, which may affect its stability and efficacy.
Reduction: Reduction reactions can occur at specific functional groups within the ligands, potentially altering their binding affinity.
Substitution: Substitution reactions can modify the ligands or the linker, potentially leading to the formation of analogs with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with altered chemical properties. These modifications can impact the compound’s ability to degrade K-Ras and its overall efficacy in biological systems .
Scientific Research Applications
PROTAC K-Ras Degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation mechanisms and to develop new PROTAC molecules targeting other proteins.
Biology: Employed in cell-based assays to investigate the role of K-Ras in cellular signaling pathways and cancer progression.
Medicine: Explored as a potential therapeutic agent for treating cancers with K-Ras mutations, offering an alternative to traditional small-molecule inhibitors.
Industry: Utilized in drug discovery and development processes to identify and optimize new therapeutic candidates targeting K-Ras
Mechanism of Action
PROTAC K-Ras Degrader-1 exerts its effects by inducing the degradation of the K-Ras protein through the ubiquitin-proteasome system. The compound binds to K-Ras and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of K-Ras, marking it for degradation by the proteasome. The degradation of K-Ras disrupts its signaling pathways, leading to the inhibition of cell growth and proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
PROTAC K-Ras Degrader-2: Another PROTAC molecule targeting K-Ras with different ligands and linker regions.
PROTAC K-Ras Degrader-3: A variant with improved binding affinity and degradation efficiency.
PROTAC K-Ras Degrader-4: Designed to target specific K-Ras mutations with higher selectivity
Uniqueness
PROTAC K-Ras Degrader-1 is unique due to its high degradation efficacy (≥70%) in specific cell lines, such as SW1573 cells. Its design allows for selective targeting of K-Ras, minimizing off-target effects and providing a potent tool for cancer research and therapy .
Properties
IUPAC Name |
2-[(2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H62N10O10/c1-3-47(65)62-22-21-61(31-36(62)16-18-54)49-40-17-20-60(44-13-6-9-35-8-4-5-10-39(35)44)33-43(40)56-53(58-49)73-34-37-30-38(32-59(37)2)72-29-28-71-27-26-70-25-24-69-23-19-55-42-12-7-11-41-48(42)52(68)63(51(41)67)45-14-15-46(64)57-50(45)66/h3-13,36-38,45,55H,1,14-17,19-34H2,2H3,(H,57,64,66)/t36-,37-,38+,45?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFCORDWMRCVAC-VYIZRSQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C)OCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C)OCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H62N10O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
999.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.